Cruzain-IN-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacology - Treatment of Chagas Disease

Application Summary: Cruzain-IN-1 is being studied for its potential use in the treatment of Chagas disease . Chagas disease is caused by the parasite Trypanosoma cruzi, and Cruzain, the main cysteine protease of this parasite, plays key roles in all stages of the parasite’s life cycle . Inhibition of Cruzain may lead to the development of novel drugs for the treatment of Chagas disease .

Methods of Application: In the study, a multiparameter optimization (MPO) approach, molecular modeling, and structure-activity relationships (SARs) were employed for the identification of new benzimidazole derivatives as potent competitive inhibitors of cruzain with trypanocidal activity and suitable pharmacokinetics . Extensive pharmacokinetic studies were conducted to identify metabolically stable and permeable compounds with high selectivity indices .

Results and Outcomes: The study identified Compound 28, which showed a promising trade-off between pharmacodynamics and pharmacokinetics . This compound caused no acute toxicity and reduced parasite burden both in vitro and in vivo . CYP3A4 was found to be involved in the main metabolic pathway, and the identification of metabolic soft spots provided insights into molecular optimization .

Bioinformatics - Predictive Modeling of Cruzain Inhibitors

Application Summary: Cruzain-IN-1 and other cruzain inhibitors have been used in the development of predictive models for the discovery of novel cruzain inhibitors . These models can help in the rational design of cruzain inhibitors .

Methods of Application: Quantitative structure-activity relationship (QSAR) models were generated using k-nearest neighbors and random forest algorithms . The models were validated internally and externally, and their applicability domain was quantitatively defined .

Results and Outcomes: The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 .

Structural Biology - Ligand-Induced Conformational Selection

Application Summary: Cruzain-IN-1 has been used in studies investigating ligand-induced conformational selection in cysteine proteases . This research can help predict the selectivity of cysteine protease inhibitors .

Methods of Application: A panel of nitrile ligands, including Cruzain-IN-1, were studied by molecular dynamics simulations as both non-covalent and covalent complexes . Principal component analysis (PCA) was used to identify and quantify patterns of ligand-induced conformational selection .

Results and Outcomes: The study was able to construct a decision tree which can predict with high confidence a low-nanomolar inhibitor of each of three proteins, and determine the selectivity for one against others . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .

Computational Biology - Predicting Allosteric Sites

Application Summary: Cruzain-IN-1 has been used in studies investigating the prediction of allosteric sites . This research can help in the design of more selective and less toxic medicines .

Methods of Application: Molecular dynamics simulations, binding free energy calculations, and network-based modeling of residue interactions were combined to characterize and compare molecular distinctive features of the apo form and the cruzain-allosteric inhibitor complexes . Geometry-based criteria on trajectory snapshots were used to predict two main allosteric sites suitable for drug targeting .

Results and Outcomes: The study suggests dissimilar mechanisms exerted by the same allosteric site when binding different potential allosteric inhibitors . The residues involved in suboptimal paths linking the identified site and the orthosteric site were identified . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .

Drug Discovery - Rational Structure-Based Computational Design

Application Summary: Cruzain-IN-1 and other cruzain inhibitors have been used in the rational structure-based computational design of new pharmacological therapies . This research can help in the development of new drugs for the treatment of Chagas disease .

Methods of Application: From this dataset, quantitative structure-activity relationship (QSAR) models for the prediction of their pIC50 values were generated using k-nearest neighbors and random forest algorithms .

Results and Outcomes: The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 .

Cruzain-IN-1 is a synthetic compound designed as an inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. Cruzain plays a crucial role in the life cycle of the parasite and is considered a significant therapeutic target due to its involvement in protein degradation necessary for parasite survival and replication. The compound's structure is optimized to interact with the active site of cruzain, thereby inhibiting its enzymatic activity and potentially offering a therapeutic avenue for treating Chagas disease.

The precise synthetic route may vary based on desired modifications to enhance potency or selectivity against cruzain.

Cruzain-IN-1 exhibits potent inhibitory activity against cruzain, demonstrating efficacy in reducing the protease's activity in vitro. This inhibition is characterized by its ability to bind effectively to the active site, which is essential for blocking the proteolytic function of cruzain. Studies indicate that cruzain inhibitors, including Cruzain-IN-1, show promise in disrupting Trypanosoma cruzi growth and survival, thereby presenting a potential therapeutic strategy against Chagas disease .

Cruzain-IN-1 has potential applications primarily in medicinal chemistry as an antiprotozoal agent targeting Chagas disease. Its development can lead to new therapeutic strategies aimed at treating infections caused by Trypanosoma cruzi. Furthermore, understanding its interactions may contribute to broader applications in drug design for other diseases involving cysteine proteases.

Interaction studies involving Cruzain-IN-1 focus on its binding affinity and specificity towards cruzain compared to other cysteine proteases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to evaluate binding kinetics and thermodynamics. These studies help elucidate how structural features of Cruzain-IN-1 contribute to its inhibitory effects, providing insights into optimizing future inhibitors .

Cruzain-IN-1 shares structural similarities with several other cysteine protease inhibitors but is unique in its specificity for cruzain. Below are some similar compounds:

| Compound Name | Target Protease | Unique Features |

|---|---|---|

| E64 | Various cysteine proteases | Broad-spectrum inhibitor; less selective |

| K11777 | Cruzain | More potent but with different structural motifs |

| Z-Phe-Ala-Arg-CH2Cl | Papain | Acts on papain-like enzymes; less effective on cruzain |

| CA074 | Cathepsin B | Selective for cathepsin family; not effective against cruzain |

Cruzain-IN-1's specificity for cruzain allows it to potentially minimize side effects associated with broader-spectrum inhibitors, making it a candidate for targeted therapy against Chagas disease .

Molecular Structure

Chemical Formula and Molecular Weight

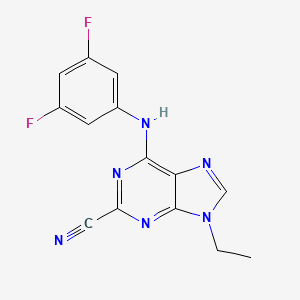

Cruzain-IN-1 possesses the molecular formula C₁₄H₁₀F₂N₆ with a molecular weight of 300.27 g/mol [1] [2] [3]. This compound represents a purine carbonitrile derivative specifically designed as a covalent and reversible inhibitor of the cysteine protease cruzain [1] [2]. The molecular weight determination has been consistently reported across multiple commercial sources and scientific databases, confirming the accurate characterization of this bioactive compound [4] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₂N₆ |

| Molecular Weight | 300.27 g/mol |

| Compound Type | Purine Carbonitrile Derivative |

Structural Features and Functional Groups

The structural architecture of Cruzain-IN-1 is characterized by a purine core scaffold bearing multiple functional groups that contribute to its biological activity [20] [24]. The compound features a 6-aminopurine backbone substituted with a 3,5-difluoroaniline moiety at the 6-position and an ethyl group at the 9-position of the purine ring [6] [7] [20]. The presence of a carbonitrile group at the 2-position of the purine ring is essential for the compound's mechanism of action as a covalent inhibitor [13] [15].

The key structural features include:

- Purine Core: A bicyclic heterocyclic system composed of fused pyrimidine and imidazole rings [29]

- Carbonitrile Functional Group: Located at the 2-position, this group enables covalent binding to the target enzyme [13] [24]

- 3,5-Difluoroaniline Substituent: Attached via amino linkage at the 6-position, providing specificity and binding affinity [13] [20]

- Ethyl Group: Present at the 9-position of the purine ring system [6] [7]

The difluoroaniline moiety extends into the S2 binding pocket of cruzain, where the fluorine atoms provide optimal van der Waals interactions without steric hindrance [13]. The purine ring system facilitates multiple hydrogen bonding interactions with the enzyme active site, while the carbonitrile group forms a covalent iminothioether adduct with the catalytic cysteine residue [13] [15].

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry nomenclature for Cruzain-IN-1 is 6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile [6] [7] [20]. Alternative systematic names include 6-[(3,5-difluorophenyl)amino]-9-ethyl-9H-purine-2-carbonitrile and 6-(3,5-difluoroanilino)-9-ethyl-2-purinecarbonitrile [6] [20].

The compound is also known by several alternative designations in scientific literature and commercial databases:

- ML092: A research designation used in screening programs [20]

- MMV676881: An identifier from the Medicines for Malaria Venture collection [20]

- CHEMBL567341: The ChEMBL database identifier [20]

- CHEBI:92430: The Chemical Entities of Biological Interest database number [20]

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile |

| Alternative IUPAC | 6-[(3,5-difluorophenyl)amino]-9-ethyl-9H-purine-2-carbonitrile |

| Research Code | ML092 |

| ChEMBL ID | CHEMBL567341 |

Physicochemical Properties

Solubility Characteristics

The solubility profile of Cruzain-IN-1 has been extensively characterized across various solvents, revealing significant variations in dissolution behavior [2] [4] [8]. In dimethyl sulfoxide, the compound demonstrates excellent solubility with concentrations reaching 80 mg/mL (266.43 mM), though ultrasonic treatment may be required to achieve complete dissolution [2] [8] [11]. The high solubility in dimethyl sulfoxide makes this solvent particularly suitable for preparing stock solutions in biological assays [15].

Conversely, Cruzain-IN-1 exhibits poor aqueous solubility, with water solubility reported as less than 0.1 mg/mL, effectively rendering the compound insoluble in aqueous media [2] [4]. The compound also demonstrates insolubility in ethanol, indicating limited compatibility with polar protic solvents [4]. This solubility pattern is characteristic of lipophilic heterocyclic compounds and influences the formulation strategies for biological applications [2] [4].

| Solvent | Solubility | Concentration (mM) |

|---|---|---|

| Dimethyl Sulfoxide | 80 mg/mL | 266.43 |

| Water | <0.1 mg/mL | Insoluble |

| Ethanol | Insoluble | - |

Stability Parameters

The stability characteristics of Cruzain-IN-1 require careful consideration of storage conditions to maintain compound integrity and biological activity [2] [4] [11]. For powder form, the compound demonstrates optimal stability when stored at -20°C for up to 3 years, with acceptable stability at 4°C for 2 years [11]. These storage conditions align with standard pharmaceutical stability guidelines for small molecule compounds [17].

When prepared as solutions, stability parameters become more restrictive. Stock solutions prepared in dimethyl sulfoxide maintain stability for 6 months when stored at -80°C, while storage at -20°C limits stability to 1 month [2] [11]. The reduced stability in solution form is attributed to potential oxidative degradation and hydrolysis reactions that can occur with the carbonitrile and amino functional groups [2] [11].

The compound exhibits sensitivity to repeated freeze-thaw cycles, necessitating aliquoting of stock solutions to prevent degradation through thermal stress [2]. Temperature stability studies indicate that the compound can withstand room temperature shipping without significant degradation, though cold storage is recommended for long-term preservation [4].

| Storage Condition | Powder Stability | Solution Stability |

|---|---|---|

| -80°C | Not specified | 6 months |

| -20°C | 3 years | 1 month |

| 4°C | 2 years | Not recommended |

| Room Temperature | Shipping only | Not recommended |

Spectroscopic Properties

The spectroscopic characterization of Cruzain-IN-1 has been accomplished through nuclear magnetic resonance spectroscopy and other analytical techniques, providing detailed structural confirmation [15] [18] [26]. Nuclear magnetic resonance studies of cruzain-inhibitor complexes have demonstrated the covalent binding mode of the compound through chemical shift perturbation mapping [15] [18].

In nuclear magnetic resonance binding studies, Cruzain-IN-1 demonstrates characteristic chemical shift changes upon binding to the target enzyme, confirming covalent modification of the catalytic cysteine residue [15] [18]. The compound exhibits specific binding to the active site with formation of an iminothioether linkage, as evidenced by the transformation of the linear carbonitrile group to a planar iminomoiety [13]. The covalent adduct formation results in a cysteine-sulfur to inhibitor carbon distance of 1.75 Å with a sulfur-carbon-nitrogen angle of 125° [13].

Selective isotope labeling studies using ¹⁵N-cysteine, ¹⁵N-histidine, and ¹³C-methionine have been employed to assess cruzain-ligand interactions, confirming the covalent binding mode of the compound [15] [18]. Chemical shift perturbation mapping has verified active site binding and provided detailed information about the binding pose and molecular interactions [15] [18].

The purine ring system of Cruzain-IN-1 forms multiple polar interactions with enzyme residues and water molecules, including hydrogen bonding between purine nitrogens and active site residues [13]. The 3,5-difluoroaniline substituent demonstrates excellent van der Waals complementarity within the S2 binding pocket of the enzyme [13].

Chemical Identifiers and Registration

CAS Number and Related Identifiers

Cruzain-IN-1 is registered under the Chemical Abstracts Service number 1199523-24-4, providing a unique identifier for the compound in chemical databases and regulatory documentation [1] [2] [3] [6]. The MDL number MFCD18206889 serves as an additional identifier in chemical inventory systems [3] [6].

The compound has been assigned multiple database-specific identifiers across various chemical information systems. The Nikkaji Number J3.114.232F provides identification within Japanese chemical databases [20]. The DSSTox Substance ID DTXSID201347893 links the compound to toxicological databases maintained by the United States Environmental Protection Agency [20].

| Identifier Type | Number/Code |

|---|---|

| CAS Number | 1199523-24-4 |

| MDL Number | MFCD18206889 |

| Nikkaji Number | J3.114.232F |

| DSSTox ID | DTXSID201347893 |

InChI and SMILES Notations

The International Chemical Identifier representation of Cruzain-IN-1 is InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) [3] [6] [7] [20]. The corresponding InChI Key is SZYYBVWPURUFRR-UHFFFAOYSA-N, providing a shortened identifier for database searches [3] [6] [7] [20].

The Simplified Molecular Input Line Entry System notation for the compound is CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F [2] [4] [6] [20]. Alternative SMILES representations include CCN1C2=NC(C#N)=NC(NC3=CC(F)=CC(F)=C3)=C2N=C1 [1] [2], reflecting different atom ordering conventions while maintaining structural accuracy.

These standardized chemical notations enable precise structure representation across diverse chemical information systems and facilitate automated structure searching and comparison [19]. The InChI system provides hierarchical structural information that supports both exact structure matching and substructure searching capabilities [19].

| Notation Type | Representation |

|---|---|

| InChI | InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) |

| InChI Key | SZYYBVWPURUFRR-UHFFFAOYSA-N |

| SMILES | CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F |

Database Registrations

Cruzain-IN-1 has been extensively catalogued across multiple chemical and biological databases, reflecting its significance as a research compound [20] [21] [23]. The PubChem database contains the compound under CID 44143088, providing comprehensive chemical and biological activity information [20]. The ChEMBL database maintains the compound under identifier CHEMBL567341, linking structure to bioactivity data [20].

The compound appears in the Chemical Entities of Biological Interest database as CHEBI:92430, providing ontological classification and biological role information [20]. The Wikidata entry Q27164166 connects the compound to linked data resources and semantic web applications [20]. The Pharos Ligand ID T5UM5XZRJ8JB provides access to target-focused pharmaceutical information [20].

Multiple commercial suppliers maintain catalog entries for the compound, including various research chemical vendors and pharmaceutical intermediary suppliers [4] [6] [8] [11]. The compound has been included in screening libraries and chemical probe collections, facilitating its use in drug discovery programs [21] [23].

| Database | Identifier | Content Type |

|---|---|---|

| PubChem | CID 44143088 | Chemical Properties |

| ChEMBL | CHEMBL567341 | Bioactivity Data |

| ChEBI | CHEBI:92430 | Biological Classification |

| Wikidata | Q27164166 | Linked Data |

| Pharos | T5UM5XZRJ8JB | Target Information |

Structural Biology of Cruzain

Protein Structure and Active Site Configuration

Cruzain represents the major cysteine protease of Trypanosoma cruzi and belongs to the papain family of cysteine proteases [1]. The enzyme exhibits a characteristic papain-like fold with a catalytic domain consisting of 215 amino acid residues [2]. The active site adopts a distinctive V-shaped configuration, creating a deep cleft that accommodates substrate binding and catalytic activity [3].

The catalytic mechanism relies on a conserved triad comprising cysteine 25 (Cys25), histidine 162 (His162), and asparagine 182 (Asn182) [3] [4]. This catalytic triad functions through a sophisticated mechanism where the catalytic cysteine exists in a deprotonated thiolate form, stabilized by the histidine residue. The asparagine residue contributes to the overall catalytic efficiency by maintaining the proper orientation of the histidine through hydrogen bonding interactions [5].

The active site architecture features seven distinct substrate binding pockets designated as S4, S3, S2, S1, S1', S2', and S3', which accommodate specific amino acid residues from peptide substrates [6] [4]. Among these binding sites, the S2 pocket exhibits the most well-defined structure and demonstrates preferential binding to hydrophobic aromatic residues, although it can also accommodate basic amino acids [6]. The S1 pocket favors positively charged residues and small aromatic groups, while the S3 pocket accommodates bulky aromatic groups and positively charged residues [6].

Recent crystallographic studies have revealed that cruzain maintains remarkable structural rigidity across different crystal forms and ligand-bound states [2]. Comparative analysis of multiple crystal structures demonstrates root mean square deviation values ranging from 0.21 to 0.43 Å, indicating minimal conformational changes upon ligand binding [2]. This structural stability contrasts with the induced-fit mechanisms observed in many other proteases and suggests that cruzain employs a predominantly lock-and-key binding mechanism.

Crystallographic Studies of Cruzain

Extensive crystallographic investigations have provided detailed insights into cruzain structure and function. The first high-resolution crystal structure was determined at 2.35 Å resolution using molecular replacement with a modified papain search model [1]. Since then, numerous crystal structures have been deposited in the Protein Data Bank, encompassing various space groups including P21, P6522, P43212, and P32 [2] [7].

High-resolution structural studies have achieved atomic resolution, with the finest structures reaching 1.2 Å resolution [2] [7]. These ultrahigh-resolution structures have enabled detailed analysis of hydrogen bonding networks, water molecule positioning, and subtle conformational variations within the active site. The apocruzain structure, determined at 1.2 Å resolution, represents a significant achievement as previous attempts to crystallize the free enzyme were hindered by concentration-dependent self-proteolysis [2].

Crystallographic analysis of cruzain bound to S-methyl thiomethanesulfonate (MMTS) has provided insights into the reversible covalent modification of the catalytic cysteine [2] [7]. The electron density maps clearly reveal the presence of a methylthiol group attached to Cys25, with the SCH3 moiety adopting two distinct conformations. One conformation remains compatible with the standard active site architecture, while the alternative conformation requires a different rotameric orientation of His162 [2].

Multiple crystal structures of cruzain complexed with various inhibitors have revealed the binding modes of different pharmacophores. These include complexes with fluoromethyl ketones, vinyl sulfones, alpha-ketoesters, and benzimidazole derivatives [8] [9] [10]. The structural diversity of these complexes has provided valuable insights for structure-based drug design efforts targeting this therapeutically relevant enzyme.

Structural Comparison with Related Cysteine Proteases

Cruzain shares significant structural homology with other members of the papain superfamily, particularly human cathepsin L and the Trypanosoma brucei cysteine protease rhodesain [11] [8]. Sequence alignment reveals 42.2% identity with murine cathepsin L and 59.3% identity with the Trypanosoma brucei cysteine protease [12].

Despite this overall structural similarity, several key differences distinguish cruzain from its mammalian counterparts. The S2 specificity pocket of cruzain demonstrates unique adaptability, enabling productive binding of both arginine and phenylalanine residues through a pH-dependent mechanism [11]. This versatility is mediated by glutamate 205 (Glu205), which undergoes conformational changes to restructure the S2 pocket and accommodate both hydrophobic and basic residues [11].

Comparative structural analysis with papain reveals distinct features that may be exploited for selective inhibitor design [1]. The substrate binding cleft of cruzain exhibits differences in electrostatic potential and hydrophobic surface area compared to mammalian cathepsins. These differences provide opportunities for developing selective inhibitors that target the parasite enzyme while minimizing interactions with host proteases.

The structural comparison extends to the catalytic mechanism, where recent studies suggest that cruzain exhibits unique properties among papain-like cysteine proteases. Specifically, evidence indicates that the catalytic cysteine and histidine maintain neutral charges in the free enzyme, contrasting with the ion-pair formation observed in other family members [5] [13]. This distinctive feature may contribute to the enzyme's stability and represents a potential target for selective inhibition strategies.

Functional Significance in Trypanosoma cruzi

Role in Parasite Survival

Cruzain functions as an essential enzyme for Trypanosoma cruzi survival and propagation throughout all stages of the parasite life cycle [14]. The enzyme demonstrates critical importance in maintaining parasite viability within host cells, making it an indispensable component of the parasitic machinery [15] [16].

The protease localizes primarily to acidic organelles designated as reservosomes, where it participates in protein degradation and nutrient acquisition [17] [18]. These lysosome-like compartments serve as sites for proteolytic processing of host-derived proteins, enabling the parasite to obtain essential amino acids and peptides required for growth and replication [16].

Genetic studies attempting to create cruzain knockout parasites have consistently failed due to functional redundancy within the cruzipain gene family [19]. This genetic redundancy underscores the critical importance of cysteine protease activity for parasite survival. However, pharmacological inhibition studies using specific cysteine protease inhibitors have demonstrated that blocking cruzain activity leads to parasite death, confirming its essential role [20] [21].

The enzyme plays a particularly crucial role during the intracellular amastigote stage, where parasites replicate within the cytoplasm of infected host cells [15] [16]. During this phase, cruzain activity is required for processing of parasite proteins and maintaining proper organellar function. Inhibition of cruzain during the amastigote stage results in accumulation of unprocessed proteins and ultimately leads to parasite death [18].

Involvement in Host Cell Invasion

Cruzain participates directly in the complex process of host cell invasion through multiple interconnected mechanisms [22] [17] [23]. The enzyme contributes to invasion by activating specific host cell signaling pathways that facilitate parasite internalization and subsequent establishment of infection [24].

One of the primary invasion mechanisms involves cruzain-mediated liberation of kinins from cell-bound kininogen, leading to activation of bradykinin B2 receptors on host cells [22] [17]. This process triggers intracellular calcium mobilization and subsequent activation of downstream signaling cascades that promote membrane fusion and parasite uptake [22]. The kinin-releasing activity of cruzain has been directly correlated with invasion competence, with strains exhibiting higher levels of secreted cruzain demonstrating enhanced infectivity [17].

Additionally, cruzain facilitates invasion through a kinin-independent pathway that involves direct proteolytic modification of parasite surface molecules [17]. This alternative mechanism enables parasites to engage with host cell receptors and initiate the internalization process. The dual pathways mediated by cruzain provide redundancy in the invasion process and contribute to the broad host cell tropism characteristic of Trypanosoma cruzi [23].

The invasion process involves sophisticated manipulation of host cell membrane repair mechanisms [23]. Cruzain activity triggers calcium-dependent exocytosis of lysosomes, resulting in extracellular release of acid sphingomyelinase, an enzyme critical for both plasma membrane repair and parasite invasion [23]. This molecular mimicry allows parasites to subvert fundamental cellular housekeeping pathways to facilitate their own internalization.

Contribution to Parasite Differentiation and Metabolism

Cruzain plays essential roles in parasite differentiation processes, particularly during the transformation from proliferative epimastigote forms to infective trypomastigote forms [15] [16]. This differentiation process, known as metacyclogenesis, requires extensive proteolytic remodeling of the parasite surface and internal architecture [25].

The enzyme contributes to metabolic regulation through its involvement in autophagy and vesicular trafficking pathways [18]. Cruzain activity is required for proper processing and trafficking of proteins through the Golgi apparatus and endosomal system. Inhibition of cruzain leads to accumulation of unprocessed proteins within Golgi cisternae, resulting in organellar dysfunction and ultimately parasite death [18].

During the differentiation process, cruzain undergoes its own proteolytic maturation from an inactive zymogen form to the catalytically active enzyme [26] [27]. This autoactivation process is concentration-dependent and occurs through intermolecular proteolytic cleavage of the pro-domain [26]. The activation mechanism involves pH-dependent conformational changes that expose the catalytic site and enable productive substrate binding.

Metabolic studies have revealed that cruzain activity influences energy metabolism and nutrient utilization pathways within the parasite [16]. The enzyme participates in processing of metabolic enzymes and regulatory proteins that control glycolysis and other essential metabolic processes. This metabolic integration highlights the multifaceted role of cruzain beyond its primary proteolytic function.

Expression and Purification Methods

Recombinant Expression Systems

The recombinant production of cruzain has been successfully achieved using Escherichia coli expression systems, with significant improvements in yield and purity over time [28] [29] [26]. The most widely employed approach utilizes the M15 strain of E. coli harboring the pREP4 plasmid, which provides controlled expression through the T5 promoter system [29].

Modern expression protocols employ auto-induction methodology, which significantly enhances protein yields compared to traditional IPTG induction methods [26]. The auto-induction approach utilizes lactose-containing media that enables sustained protein production without requiring precise timing of inducer addition. This method has achieved yields exceeding 200 milligrams of zymogen per liter of rich media and 150 milligrams per liter in minimal media [26].

The expression construct typically includes an amino-terminal hexahistidine tag for facilitated purification, followed by the pro-domain and mature catalytic domain [29] [26]. The pro-domain serves as an intramolecular chaperone that promotes proper folding of the catalytic domain while maintaining the enzyme in an inactive state until activation [26].

Optimization of expression conditions involves careful control of temperature, with initial growth at 37°C followed by a brief heat shock at 47°C to induce chaperone expression [29]. Subsequently, the culture temperature is reduced to 20°C for overnight expression, which promotes soluble protein production and minimizes inclusion body formation [29]. Media supplementation with osmolytes such as betaine and sorbitol further enhances protein solubility and stability [29].

Purification Protocols

The purification of recombinant cruzain employs a multi-step chromatographic approach that takes advantage of the engineered histidine tag and the unique chemical properties of the mature enzyme [29] [26]. The initial purification step utilizes immobilized metal affinity chromatography (IMAC) using nickel-nitrilotriacetic acid (Ni-NTA) resin [29].

Following cell lysis and clarification, the soluble protein fraction is loaded onto the Ni-NTA column under native conditions [29]. Contaminating proteins are removed through washing with buffer containing low concentrations of imidazole (10 millimolar), while cruzain is specifically eluted using an imidazole gradient ranging from 25 to 250 millimolar [29]. The fractions containing cruzain are identified through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis.

The second purification step involves covalent chromatography using thiopropyl Sepharose resin, which specifically interacts with the free cysteine residues of the activated enzyme [29]. This step requires prior activation of the zymogen and serves both as a purification method and a means to separate active enzyme from inactive or misfolded species. The enzyme is eluted from the thiopropyl resin using reducing agents such as dithiothreitol (DTT) at concentrations of 20 millimolar [29].

Additional purification steps may include size exclusion chromatography to achieve final polishing and buffer exchange [26]. The purified enzyme is typically concentrated and stored in acetate buffer at pH 5.5, which maintains enzyme stability while preventing unwanted proteolytic activity [29].

Activation of Zymogen to Mature Enzyme

The conversion of inactive pro-cruzain to catalytically active cruzain represents a critical step in the production process that requires careful optimization of conditions [26] [27]. The activation process involves autocatalytic removal of the amino-terminal pro-domain through intermolecular proteolytic cleavage [26].

Activation is initiated by adjusting the pH to 5.5 using acetate buffer and adding reducing agents such as DTT to concentrations of 1-5 millimolar [29] [26]. The reducing environment is essential for maintaining the catalytic cysteine in its active thiolate form and preventing oxidative inactivation. The activation mixture typically contains 100 millimolar sodium acetate, 10 millimolar EDTA, 5 millimolar DTT, and 1 molar sodium chloride at pH 5.5 [29].

The activation process is concentration-dependent, with higher protein concentrations leading to more rapid and complete conversion [26]. Under optimal conditions, the transformation from zymogen to mature enzyme occurs within 20-40 minutes at 37°C [26]. The progress of activation is monitored through SDS-PAGE analysis, which reveals the progressive disappearance of the approximately 37 kilodalton zymogen band and appearance of the 23 kilodalton mature enzyme band [26].

Fluorometric activity assays using peptide substrates such as benzyloxycarbonyl-phenylalanine-arginine-aminomethylcoumarin provide quantitative measurement of enzyme activation [26]. The reaction is typically quenched by addition of cysteine-modifying reagents such as S-methyl methanethiosulfonate (MMTS) to prevent further autocatalysis and enzyme degradation [26].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types